PRMT6 Selectivity Over PRMT1
EPZ020411 demonstrates high selectivity for PRMT6 (IC50 = 10 nM) over PRMT1 (IC50 = 119 nM), representing a 11.9-fold selectivity window [1]. In contrast, MS023, a structurally related pan-Type I PRMT inhibitor, exhibits nearly equipotent inhibition of PRMT6 (IC50 = 4 nM) and PRMT1 (IC50 = 30 nM), with a selectivity ratio of only 7.5-fold . This differential selectivity is critical: EPZ020411's >10-fold selectivity over PRMT1 allows for specific interrogation of PRMT6-dependent biology, whereas MS023's concurrent inhibition of PRMT1, PRMT3, PRMT4, and PRMT8 introduces significant confounding variables that preclude definitive target attribution [2].
| Evidence Dimension | PRMT6 vs. PRMT1 biochemical selectivity |
|---|---|
| Target Compound Data | EPZ020411 PRMT6 IC50 = 10 nM; PRMT1 IC50 = 119 nM; Selectivity ratio = 11.9 |
| Comparator Or Baseline | MS023 PRMT6 IC50 = 4 nM; PRMT1 IC50 = 30 nM; Selectivity ratio = 7.5 |
| Quantified Difference | EPZ020411 provides 1.6-fold greater selectivity for PRMT6 over PRMT1 than MS023 (11.9 vs. 7.5) |
| Conditions | Biochemical scintillation proximity assay using [3H]SAM and peptide substrates |
Why This Matters
Greater selectivity reduces off-target confounding in cellular assays, enabling cleaner target validation studies.
- [1] Mitchell LH, Drew AE, Ribich SA, Rioux N, Swinger KK, Jacques SL, Lingaraj T, Boriack-Sjodin PA, Waters NJ, Wigle TJ, Moradei O, Jin L, Riera T, Porter-Scott M, Moyer MP, Smith JJ, Chesworth R, Copeland RA. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound. ACS Med Chem Lett. 2015 Apr 6;6(6):655-659. View Source
- [2] MS023. Chemical Probes Portal. View Source
